Product packaging for N-Desmethylvenlafaxine(Cat. No.:CAS No. 149289-30-5)

N-Desmethylvenlafaxine

Cat. No.: B015947
CAS No.: 149289-30-5
M. Wt: 263.37 g/mol
InChI Key: MKAFOJAJJMUXLW-UHFFFAOYSA-N
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Description

N-Desmethylvenlafaxine, more commonly known in research as O-desmethylvenlafaxine (ODV) or desvenlafaxine, is the primary active metabolite of the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) . This compound is of significant value in pharmacological and metabolic studies, serving as a critical reference standard in bioanalytical research for quantifying drug and metabolite levels in biological samples during pre-clinical and clinical trials . Its primary research applications include studying the pharmacokinetics and pharmacodynamics of venlafaxine, investigating the impact of genetic polymorphisms (particularly in the CYP2D6 enzyme) on drug metabolism, and exploring the mechanisms of action of SNRIs . The mechanism of action for this compound involves the potentiation of serotonin and norepinephrine neurotransmitter activity in the central nervous system through the inhibition of their neuronal reuptake . It is a potent inhibitor of the serotonin transporter (SERT), with approximately 10 times the affinity for SERT over the norepinephrine transporter (NET), and exhibits weak inhibitory activity on dopamine reuptake . Notably, it has negligible affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which differentiates its profile from that of tricyclic antidepressants . RESEARCH APPLICATIONS: • Metabolite Reference Standard: Essential for the quantitative analysis of venlafaxine and its metabolites in plasma and other biological matrices using techniques like UPLC-MS . • Pharmacogenomics: A vital tool for investigating outcomes in CYP2D6 poor vs. extensive metabolizers . • Mechanistic Studies: Used to elucidate the separate and combined contributions of a parent drug and its active metabolite to overall efficacy and safety. WARNING: This product is for research or further manufacturing use only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B015947 N-Desmethylvenlafaxine CAS No. 149289-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFOJAJJMUXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881050
Record name N-Desmethyl Venlafaxine
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Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149289-30-5
Record name N-Desmethylvenlafaxine
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URL https://commonchemistry.cas.org/detail?cas_rn=149289-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylvenlafaxine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl Venlafaxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Desmethylvenlafaxine
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URL http://www.hmdb.ca/metabolites/HMDB0013892
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Preclinical Pharmacological Investigations of N Desmethylvenlafaxine

In Vitro Receptor Binding and Neurotransmitter Transporter Inhibition Profiles

In vitro studies are crucial for elucidating the direct interactions of a compound with various receptors and transporters, providing a foundational understanding of its mechanism of action. For N-desmethylvenlafaxine, these studies have primarily focused on its ability to inhibit the reuptake of key neurotransmitters involved in mood regulation.

Serotonin (B10506) (5-HT) Reuptake Inhibition Characteristics

This compound has been identified as an inhibitor of the serotonin transporter (SERT). However, its potency in this regard is considered weak, especially when compared to venlafaxine (B1195380) and O-desmethylvenlafaxine. hres.cagoogle.comgoogle.com While specific binding affinity data (Ki values) for this compound are not extensively reported in publicly available literature, the consensus from preclinical studies is that its contribution to the potent serotonin reuptake inhibition of venlafaxine is minor.

Norepinephrine (B1679862) (NE) Reuptake Inhibition Characteristics

Similar to its effect on serotonin reuptake, this compound also demonstrates weak inhibitory activity at the norepinephrine transporter (NET). hres.cagoogle.comgoogle.com The available data indicates that its affinity for NET is significantly lower than that of venlafaxine and O-desmethylvenlafaxine, suggesting a limited role in the noradrenergic effects of the parent compound.

Evaluation of Dopamine (B1211576) Reuptake Inhibition

Preclinical evaluations have consistently shown that venlafaxine and its major metabolite, O-desmethylvenlafaxine, are weak inhibitors of dopamine reuptake. hres.cagoogle.comgoogle.come-lactancia.orgwikidoc.org Information specifically detailing the dopamine reuptake inhibition properties of this compound is scarce, but it is generally considered to have a negligible effect on the dopamine transporter.

Absence of Affinity for Muscarinic-Cholinergic, H1-Histaminergic, and α1-Adrenergic Receptors

A key characteristic of venlafaxine and its metabolites is the lack of significant affinity for muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors. wikidoc.orgfda.govfda.govfda.govhpra.ie This profile is associated with a lower incidence of side effects commonly seen with older classes of antidepressants, such as tricyclic antidepressants. In vitro studies have confirmed that this compound shares this characteristic, showing no significant binding to these receptors. wikidoc.orgfda.govfda.govfda.govhpra.ie

In Vivo Neuropharmacological Activity Studies

Assessment of Central Nervous System Effects in Animal Models

As a minor and less active metabolite, specific in vivo neuropharmacological studies focusing solely on this compound are limited. The majority of animal studies have concentrated on the parent drug, venlafaxine, and its primary active metabolite, O-desmethylvenlafaxine. However, based on its in vitro profile, the central nervous system effects of this compound are presumed to be significantly less pronounced than those of venlafaxine and O-desmethylvenlafaxine.

Efficacy in Specific Pharmacological Challenge Models (e.g., Reserpine-Induced Hypothermia)

This compound, an active metabolite of the antidepressant venlafaxine, has been evaluated in preclinical models to determine its potential therapeutic activity. caymanchem.comcaymanchem.com One of the key models used to assess potential antidepressant efficacy is the reserpine-induced hypothermia challenge in rodents. deepdyve.com Reserpine (B192253), a substance that depletes central monoamine stores, including serotonin and norepinephrine, leads to a drop in body temperature. deepdyve.com The ability of a compound to reverse this hypothermia is indicative of its potential to enhance monoaminergic neurotransmission, a common mechanism of action for many antidepressant drugs. deepdyve.com

In vivo studies have demonstrated the activity of this compound in this specific pharmacological model. caymanchem.comcaymanchem.com Research has shown that this compound can reverse the hypothermic effects induced by reserpine in mice. caymanchem.comcaymanchem.com This finding is part of a broader preclinical profile that suggests this compound possesses antidepressant-like properties. deepdyve.com

The N-desmethyl metabolite, also identified as Wy-45,494, was found to be active in the reserpine-induced hypothermia model. deepdyve.com While it was noted to be a weaker inhibitor of both serotonin and norepinephrine reuptake compared to other venlafaxine metabolites, its efficacy in this in vivo model highlights its biological activity. deepdyve.com

Detailed findings from these preclinical investigations have established a specific dose at which this effect is observed.

Table 1: Efficacy of this compound in Reserpine-Induced Hypothermia in Mice

Compound Animal Model Pharmacological Challenge Observed Effect Minimum Effective Dose (MED)
This compound (Wy-45,494) Mice Reserpine-Induced Hypothermia Reversal of hypothermia 10 mg/kg caymanchem.comcaymanchem.com

This activity in the reserpine challenge model is a key piece of preclinical evidence supporting the pharmacological action of this compound.

Clinical Pharmacokinetic Studies of N Desmethylvenlafaxine

Systemic Exposure and Plasma Concentration Kinetics in Human Subjects

The systemic exposure to N-desmethylvenlafaxine is significantly influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netnih.gov Venlafaxine (B1195380) is primarily metabolized to its major active metabolite, ODV, by CYP2D6. pharmgkb.org The N-demethylation of venlafaxine to form NDV is a minor metabolic pathway generally catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgfda.gov

In individuals with normal CYP2D6 function, termed extensive metabolizers (EMs), the formation of NDV is low. However, in individuals with deficient CYP2D6 activity, known as poor metabolizers (PMs), the metabolic pathway shifts, leading to a significant increase in the production and systemic exposure of NDV. pharmgkb.orgresearchgate.net

Clinical studies have demonstrated a substantial difference in NDV plasma concentrations between different CYP2D6 genotype groups. One retrospective study analyzing therapeutic drug monitoring data found that the serum concentration of this compound was markedly higher in individuals who were heterozygous extensive metabolizers (HEMs) or poor metabolizers (PMs) compared to homozygous extensive metabolizers (EMs). The study reported that dose-adjusted serum concentrations of NDV were 5.5-fold higher in HEMs and 22-fold higher in PMs compared to EMs. researchgate.netnih.gov This highlights a significant increase in systemic exposure to this metabolite in a notable portion of the population with reduced CYP2D6 function. nih.gov

Table 1: Relative Serum Concentration of this compound by CYP2D6 Genotype

CYP2D6 Genotype Group Number of Patients (n) Relative Increase in NDV Concentration (Compared to EMs) p-value
Homozygous Extensive Metabolizers (EMs) 20 Baseline N/A
Heterozygous Extensive Metabolizers (HEMs) 18 5.5-fold < 0.01
Poor Metabolizers (PMs) Not specified in direct comparison 22-fold < 0.001

Data sourced from a retrospective study comparing dose-adjusted serum concentrations. researchgate.netnih.gov

Due to its status as a minor metabolite, specific pharmacokinetic parameters such as peak plasma concentration (Cmax) and time to peak plasma concentration (Tmax) for this compound are not as extensively documented as those for venlafaxine and ODV. wikidoc.org The exposure, as measured by the area under the curve (AUC), is directly related to the CYP2D6 metabolizer status. researchgate.netnih.gov

Contribution to the Overall Pharmacodynamic Effect of Venlafaxine

Venlafaxine and ODV are potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, which is the primary mechanism of their antidepressant action. wikidoc.orghres.ca Given that NDV is formed in much lower concentrations in the majority of patients (CYP2D6 extensive metabolizers) and has weaker pharmacological activity, its direct contribution to the clinical efficacy of venlafaxine is not considered significant. pharmgkb.orgfda.gov However, the substantially elevated levels in CYP2D6 poor metabolizers suggest a different metabolic pattern, though the clinical relevance of these high NDV concentrations is still a subject of research. nih.gov

Distribution and Excretion Profiles

The primary route of elimination for venlafaxine and its metabolites is via the kidneys. wikidoc.orghres.ca Following administration of venlafaxine, the majority of the dose is excreted in the urine as unchanged venlafaxine, unconjugated ODV, conjugated ODV, and other minor inactive metabolites. drugbank.comwikidoc.org

Studies on the mass balance of venlafaxine show that approximately 87% of a dose is recovered in the urine within 48 hours. drugbank.comwikidoc.org Within this, the category of "other minor inactive metabolites" accounts for about 27% of the dose, which includes this compound. drugbank.comwikidoc.org More specifically, NDV itself is found at a level of about 1% in the urine. pharmgkb.org

Regarding tissue distribution, studies in animal models have provided some insight. Research in mice has indicated that the efflux transporter P-glycoprotein (P-gp) limits the penetration of this compound into the brain. In mice lacking the gene for P-gp, brain concentrations of NDV were found to be 3 to 12 times higher than in wild-type mice, suggesting that P-gp actively transports this metabolite out of the central nervous system. researchgate.net

Bioavailability Considerations as a Minor Metabolite

This compound is not administered as a drug itself; therefore, its bioavailability is a function of its formation from the parent compound, venlafaxine. The metabolic conversion to NDV is a minor pathway, primarily mediated by CYP3A4 and, to a lesser extent, CYP2C19. drugbank.compharmgkb.org This is in contrast to the main metabolic pathway for venlafaxine, which is O-demethylation to ODV via CYP2D6. pharmgkb.orghres.ca

The "bioavailability" or systemic presence of NDV is therefore highly dependent on the efficiency of the primary CYP2D6 pathway. pharmgkb.orgresearchgate.net In individuals who are poor metabolizers through CYP2D6, the metabolism of venlafaxine is shunted towards the alternative N-demethylation pathway. pharmgkb.orgnih.gov This metabolic shift results in a significant increase in the formation and subsequent plasma concentrations of this compound. researchgate.net Consequently, the systemic availability of this metabolite is not constant but varies widely across the patient population, dictated by their genetic makeup for the CYP2D6 enzyme. nih.gov While the absolute bioavailability of orally administered venlafaxine is about 45%, the portion of that dose that becomes systemically available as NDV is typically small but can become substantial when the primary metabolic route is impaired. drugbank.comresearchgate.netwikidoc.org

Enzymatic Biotransformation Pathways of N Desmethylvenlafaxine

Primary Cytochrome P450 Isoenzymes Involved in N-Demethylation of Venlafaxine (B1195380)

The conversion of venlafaxine to NDV is primarily catalyzed by specific cytochrome P450 enzymes in the liver. pharmgkb.orgdrugbank.com In vitro studies using human liver microsomes and expressed human CYP enzymes have been instrumental in identifying the key players in this metabolic reaction. nih.gov

CYP3A4 is a major enzyme responsible for the N-demethylation of venlafaxine to form NDV. pharmgkb.orgdrugbank.comresearchgate.net While O-demethylation via CYP2D6 is the dominant metabolic pathway for venlafaxine, the N-demethylation route mediated by CYP3A4 becomes more significant in individuals who are poor metabolizers for CYP2D6. pharmgkb.orgildcare.nl In such cases, the metabolic flux shifts towards the N-demethylation pathway, leading to higher plasma concentrations of NDV. pharmgkb.org In vitro studies have confirmed that CYP3A4 is involved in the formation of NDV. nih.gov

Alongside CYP3A4, CYP2C19 also plays a role in the N-demethylation of venlafaxine to produce NDV. pharmgkb.orgdrugbank.comresearchgate.net The contribution of CYP2C19 to this metabolic pathway has been demonstrated in studies with human liver microsomes and cDNA-expressed enzymes. nih.gov The involvement of CYP2C19 is particularly relevant as genetic polymorphisms in the CYP2C19 gene can lead to varied enzyme activity, thereby influencing the plasma concentrations of venlafaxine and its metabolites. nih.govnih.gov The combined effects of CYP2D6 and CYP2C19 genotypes significantly impact the metabolic profile of venlafaxine. nih.gov

Role of CYP3A4 Catalysis

Secondary Metabolic Transformations of N-Desmethylvenlafaxine

Following its formation, NDV undergoes further metabolic conversion, leading to the production of other metabolites.

This compound can be further metabolized to N,O-didesmethylvenlafaxine (NODV). pharmgkb.orgdrugbank.com This transformation involves the removal of the O-methyl group from the methoxyphenyl moiety of the NDV molecule. NODV is generally considered a minor metabolite with no significant pharmacological activity. pharmgkb.org

Formation of N,O-Didesmethylvenlafaxine

Stereoselective Aspects of this compound Formation and Degradation

Venlafaxine is administered as a racemic mixture of two enantiomers, (R)-venlafaxine and (S)-venlafaxine, which exhibit different pharmacological properties. mdpi.com The metabolism of these enantiomers can be stereoselective.

The N-demethylation of venlafaxine to NDV, mediated by CYP3A4, is generally not considered to be stereoselective. mdpi.commdpi.com In contrast, the O-demethylation pathway catalyzed by CYP2D6 shows a preference for the (R)-enantiomer of venlafaxine. mdpi.commdpi.com

Interestingly, studies have indicated that CYP2C19-mediated N-demethylation favors the (S)-enantiomer of venlafaxine. nih.govebi.ac.uk This stereoselectivity can influence the enantiomeric ratio of venlafaxine and its metabolites in the plasma, which may have clinical implications. One study demonstrated a stereoselective biotransformation of venlafaxine into (+)-(S)-N-desmethylvenlafaxine by the fungus Cunninghamella elegans, resulting in a 100% enantiomeric excess. sbq.org.br

The subsequent metabolism of NDV to NODV, catalyzed by CYP2D6, also exhibits stereoselectivity, with a preference for the (R)-enantiomer. mdpi.com

Pharmacogenomic Considerations in N Desmethylvenlafaxine Metabolism

Impact of Cytochrome P450 2D6 (CYP2D6) Polymorphism on N-Desmethylvenlafaxine Levels

Venlafaxine (B1195380) is primarily metabolized to its active metabolite, O-desmethylvenlafaxine (ODV), by the CYP2D6 enzyme. nih.govnih.gov A secondary metabolic pathway involves N-demethylation to form this compound (NDV), a process catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgunil.ch Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorized into phenotypes such as poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.govresearchgate.net These polymorphisms have a significant impact on the pharmacokinetics of venlafaxine and its metabolites. pharmgkb.org

Correlation with CYP2D6 Poor Metabolizer Phenotype

Individuals with a CYP2D6 poor metabolizer (PM) phenotype have reduced or absent enzyme activity due to carrying two non-functional CYP2D6 alleles. nih.govdiva-portal.org This diminished capacity to metabolize venlafaxine via the primary O-demethylation pathway leads to a metabolic shift. pgkb.org Consequently, the alternative N-demethylation pathway becomes more prominent, resulting in significantly higher plasma concentrations of this compound in CYP2D6 poor metabolizers compared to extensive metabolizers (EMs). pharmgkb.orgpharmgkb.org

Several studies have demonstrated this correlation. For instance, research has shown that the serum concentration of this compound can be substantially higher in individuals with a PM phenotype. One study reported a 22-fold higher concentration of this compound in CYP2D6 poor metabolizers (genotype 4/4) compared to extensive metabolizers (1/1). pharmgkb.org Another study found that poor metabolizers had significantly higher dose-corrected concentrations of both venlafaxine and this compound. pharmgkb.org This shift in metabolism is a direct consequence of the reduced efficiency of the primary metabolic route governed by CYP2D6. pharmgkb.org

Table 1: Impact of CYP2D6 Phenotype on this compound Levels
CYP2D6 PhenotypeEffect on Venlafaxine MetabolismImpact on this compound (NDV) LevelsSupporting Evidence
Poor Metabolizer (PM)Reduced conversion of venlafaxine to O-desmethylvenlafaxine (ODV). nih.govSignificantly increased plasma concentrations of NDV. pharmgkb.orgpharmgkb.orgStudies show up to a 22-fold higher NDV concentration in PMs compared to EMs. pharmgkb.org
Intermediate Metabolizer (IM)Decreased metabolic capacity compared to EMs. pgkb.orgHigher levels of NDV compared to EMs. pharmgkb.orgResearch indicates a 5.5-fold higher NDV concentration in individuals with one non-functional allele versus EMs. pharmgkb.org
Extensive (Normal) Metabolizer (EM)Normal metabolism of venlafaxine to ODV. nih.govBaseline levels of NDV.Serves as the reference group in comparative studies. pharmgkb.org
Ultrarapid Metabolizer (UM)Increased conversion of venlafaxine to ODV. pgkb.orgPotentially lower or comparable NDV levels to EMs as the primary metabolic pathway is highly active.The focus of most studies is on the increased ODV/V ratio in UMs. drugbank.com

Implications for Venlafaxine Pharmacokinetic Variability

The genetic polymorphisms in CYP2D6 are a major source of the wide interindividual variability observed in the pharmacokinetics of venlafaxine. drugbank.comresearchgate.net The metabolic ratio of ODV to venlafaxine (ODV/V) is strongly dependent on the CYP2D6 genotype and serves as a marker for its activity. nih.govdrugbank.com In CYP2D6 poor metabolizers, this ratio is significantly lower due to the reduced formation of ODV. pharmgkb.org

Research has shown that CYP2D6 phenotype can explain a significant portion of the variation in venlafaxine and O-desmethylvenlafaxine serum concentrations. g-standaard.nl Specifically, CYP2D6 phenotype accounted for 24% of the variation in dose-adjusted venlafaxine serum concentration and 13% of the variation in dose-adjusted O-desmethylvenlafaxine serum concentration in one study. g-standaard.nl This underscores the importance of considering an individual's CYP2D6 genotype for a more personalized approach to venlafaxine therapy.

Table 2: Research Findings on CYP2D6 Polymorphism and Venlafaxine Pharmacokinetics
Study FocusKey FindingReference
Comparison of CYP2D6 genotypesThis compound serum concentration was 22-fold higher in 4/4 (PM) vs. 1/1 (EM) patients. pharmgkb.org
Metabolic ratios in different phenotypesThe O-desmethylvenlafaxine/venlafaxine ratio was significantly lower in poor metabolizers (0.2) compared to extensive metabolizers (3.1). pharmgkb.org
Metabolic shift in intermediate metabolizersThis compound serum concentration was 5.5-fold higher in individuals with one non-functional allele compared to extensive metabolizers. pharmgkb.org
Contribution of CYP2D6 to pharmacokinetic variabilityCYP2D6 phenotype explained 24% of the variation in dose-adjusted venlafaxine serum concentration. g-standaard.nl
Metabolic pathway in poor metabolizersPatients with the CYP2D6 PM phenotype show a higher level of this compound, indicating an increased flux through the N-demethylation pathway. pharmgkb.org

Toxicological and Environmental Research on N Desmethylvenlafaxine

Environmental Presence and Distribution in Aquatic and Other Ecosystems

N-Desmethylvenlafaxine, a metabolite of the antidepressant venlafaxine (B1195380), is frequently detected in aquatic environments due to incomplete removal by wastewater treatment plants (WWTPs). nih.gov Studies have consistently identified its presence in municipal wastewater, river systems, and aquatic organisms. nih.govresearchgate.net

In municipal wastewater, this compound is found alongside its parent compound, venlafaxine, and another major metabolite, O-desmethylvenlafaxine. nih.govresearchgate.net Research conducted in a southern Ontario watershed in Canada revealed that venlafaxine and its two primary demethylation products, O- and this compound, were present in the highest concentrations (greater than 0.5 µg/L) in municipal wastewater. nih.gov The removal efficiency for these compounds in WWTPs was estimated to be around 40%, leading to their persistence in river water for several kilometers downstream of the discharge points. nih.gov

The presence of this compound extends from wastewater into receiving water bodies. A study of the Grand River watershed in Canada detected this compound in river water samples collected downstream from WWTPs. nih.govresearchgate.net Similarly, monitoring in French WWTPs identified this compound as a known transformation product of venlafaxine present in the treated wastewater. mdpi.com

Bioaccumulation of this compound has been observed in aquatic organisms. Research has shown its accumulation in the tissues of marine mussels exposed to venlafaxine. researchgate.net In experiments exposing mussels to venlafaxine, this compound was one of the metabolites detected in their tissues. researchgate.net Furthermore, studies involving fathead minnows (Pimephales promelas) caged downstream of a WWTP discharge detected demethylated metabolites of venlafaxine, indicating uptake by fish. nih.gov

Table 1: Environmental Concentrations of Venlafaxine and its Metabolites

CompoundMatrixLocationConcentrationReference
This compoundMunicipal WastewaterSouthern Ontario, Canada>0.5 µg/L (combined with Venlafaxine and O-desmethylvenlafaxine) nih.gov
VenlafaxineWastewater InfluentFrance23 - 567 ng/L mdpi.com
VenlafaxineWastewater EffluentFrance2 - 429 ng/L mdpi.com
O-desmethylvenlafaxineWastewater InfluentFranceMean of 420 ng/L mdpi.com
O-desmethylvenlafaxineWastewater EffluentFranceMean of 109 ng/L mdpi.com

Degradation Pathways and Stereoisomeric Selectivity in Environmental Matrices

This compound is formed from its parent compound, venlafaxine, through a process of N-demethylation. mdpi.comprobes-drugs.org In humans, this metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2C19, and CYP2C9. probes-drugs.org Following excretion, this compound enters wastewater systems where it undergoes further environmental degradation. mdpi.com

Studies of venlafaxine's fate in environmental systems show that it can be transformed into several products, including this compound, O-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine. researchgate.net The formation of these transformation products indicates that various degradation processes occur in environmental matrices. researchgate.net The primary metabolic pathway for venlafaxine is O-demethylation to form O-desmethylvenlafaxine, which occurs under both aerobic and anaerobic conditions. nih.gov

Regarding stereoisomeric selectivity, the metabolic clearance of venlafaxine to this compound is not considered to be stereoselective. mdpi.com This is in contrast to the conversion of venlafaxine to O-desmethylvenlafaxine, which does show stereoselectivity. mdpi.com Laboratory and field studies have found that the degradation of the parent compound, venlafaxine, involves only minor stereoisomeric selectivity. researchgate.netnih.gov

Ecotoxicological Assessment in Model Organisms (where this compound is specifically implicated)

Direct ecotoxicological data focusing specifically on this compound is limited, with most research concentrating on the parent compound, venlafaxine, and its major metabolite, O-desmethylvenlafaxine. dntb.gov.uaoup.com However, some assessments have been made using in silico models.

One study utilized the Ecological Structure Activity Relationship (ECOSAR) model to estimate the aquatic toxicity of venlafaxine and its degradation products. mdpi.com This in silico assessment calculated the median lethal concentration (LC50) for the water flea, Daphnia magna, a standard model organism in ecotoxicology. mdpi.com The calculated LC50 value for this compound was 14.9 mg/L. mdpi.com This value was higher than the calculated LC50 for the parent compound, venlafaxine (9.1 mg/L), suggesting that this compound is less toxic to Daphnia magna than venlafaxine. mdpi.com The study noted that degradation products with increased hydroxylation and structural breakdown, such as this compound, generally showed lower toxicity than the parent compound. mdpi.com

While direct testing on model organisms is sparse, the presence of this compound as a metabolite in the tissues of marine mussels exposed to venlafaxine confirms its bioavailability to aquatic invertebrates. researchgate.net

Table 2: In Silico Ecotoxicity Data for this compound

CompoundModel OrganismEndpointValue (mg/L)Source
This compoundDaphnia magnaLC50 (48h)14.9 mdpi.com
Venlafaxine (for comparison)Daphnia magnaLC50 (48h)9.1 mdpi.com

Analytical Methodologies for N Desmethylvenlafaxine Quantification

Advanced Chromatographic Techniques for Measurement in Biological Samples (e.g., LC-MS/MS, HPLC)

The quantification of N-desmethylvenlafaxine in biological samples such as plasma, serum, and whole blood predominantly relies on advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed techniques due to their high sensitivity and selectivity. sysrevpharm.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for bioanalytical testing, offering superior sensitivity and specificity. This method involves chromatographic separation followed by mass spectrometric detection, which can precisely identify and quantify analytes even at very low concentrations. nih.govnih.gov For the analysis of this compound, often alongside venlafaxine (B1195380) and other metabolites like O-desmethylvenlafaxine, LC-MS/MS methods typically involve a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix. nih.govnih.govjst.go.jp

The chromatographic separation is commonly achieved using a reversed-phase C18 column. nih.govjst.go.jpantonpottegaard.dkbmj.com The mobile phase often consists of an aqueous component, like ammonium (B1175870) formate (B1220265) buffer, and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govjst.go.jpkoreamed.org Detection is performed using a mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govkoreamed.org For instance, one method used transitions of m/z 278.2→260.3 for venlafaxine for quantification. koreamed.org The short run times, often as low as 3 minutes, make this technique suitable for high-throughput analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as fluorescence or ultraviolet (UV), is another robust technique for quantifying this compound. nih.govnih.gov HPLC with fluorescence detection offers high sensitivity and is a well-established method for determining venlafaxine and its metabolites. bmj.comnih.govnih.gov One such method utilized a Chromolith™ Performance RP-18e column with a mobile phase of methanol and water adjusted to an acidic pH, with fluorescence detection set at an excitation wavelength of 200 nm and an emission wavelength of 300 nm. nih.govnih.gov

HPLC-UV methods are also common and provide a more economical option, although they may be less sensitive than LC-MS/MS or HPLC-fluorescence. sysrevpharm.orgresearchgate.net The detection wavelength is typically set near the maximum absorbance of venlafaxine, around 225 nm or 229 nm. sysrevpharm.orgresearchgate.net Sample preparation for HPLC often involves protein precipitation or extraction to ensure a clean sample is injected into the system. researchgate.netantonpottegaard.dk

TechniqueSample PreparationChromatographic ColumnMobile Phase ExampleDetectionReference
LC-MS/MSSolid-Phase Extraction (SPE)Betasil C18Not specifiedMass Spectrometry (MS/MS) nih.gov
LC-MS/MSSolid-Phase Extraction (SPE)ACQUITY UPLC BEH C1860% methanol in 2 mM ammonium formate buffer (v:v) + 0.1% formic acidTriple Quadrupole Mass Spectrometry (MRM mode) nih.gov
HPLC-FluorescenceOne-step extraction with ethyl acetateChromolithTM Performance RP-18eMethanol:water (35:65, v/v) adjusted to pH 2.5Fluorescence (λex 200 nm/λem 300 nm) nih.govnih.gov
HPLC-FluorescenceLiquid-Liquid ExtractionAgilent Eclipse XDB-C18Water (0.05 mol/L sodium dihydrogen phosphate):acetonitrile (72:28)Fluorescence (λex 276 nm/λem 598 nm) bmj.com
HPLC-UVSolid-Phase Extraction (SPE)Supelcosil LC-8DBNot specifiedUV at 229 nm researchgate.net

Validation Parameters for Quantitative Analysis of this compound

For any analytical method to be considered reliable for clinical or research use, it must undergo rigorous validation. This process ensures the method is accurate, precise, and specific for the analyte of interest. Key validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ).

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. For this compound and its related compounds, methods have shown good linearity (r² > 0.99) over concentration ranges suitable for therapeutic and toxicological analysis, such as 1-300 ng/mL or 10-1000 ng/mL in plasma. bmj.comnih.govnih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (quality control samples). For this compound, validated methods report intra-day and inter-day precision with relative standard deviation (RSD) values typically below 15%, and accuracy within 85-115% of the nominal value, which is a widely accepted criterion. nih.govbmj.comnih.gov

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision (typically within 20%). nih.gov For this compound and its parent compound, LLOQs are often in the low ng/mL range (e.g., 1 ng/mL to 10 ng/mL), which is sufficient for pharmacokinetic studies. bmj.comkoreamed.orgnih.govnih.govnih.gov

Recovery: This parameter assesses the efficiency of the extraction process. High and consistent recovery ensures that a reliable portion of the analyte is extracted from the biological matrix for analysis. Studies have reported recovery rates for venlafaxine and its metabolites to be greater than 70-80%. bmj.comnih.govpsychiatriapolska.pl

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. Specificity is confirmed by analyzing blank samples and ensuring no interfering peaks are present at the retention time of the analytes. uantwerpen.be

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Recovery (%)Reference
HPLC-Fluorescence1-30011.8-14.192.7-108.1Not specified nih.gov
LC-MS/MS3-300 (VEN), 6-600 (ODV)Not specifiedWithin 10%Within 10%95.9 (VEN), 81.7 (ODV) nih.gov
HPLC-Fluorescence10-100010<1090-110 (as method recovery)>70 (VEN), >80 (ODV) bmj.comnih.gov
LC-MS/MS1.0-200.01.0Within acceptable limitsWithin acceptable limitsNot specified koreamed.org
HPLC with coulometric detection10-2000.5Not specifiedNot specified74 (VEN), 67 (ODV) psychiatriapolska.pl

Application in Therapeutic Drug Monitoring and Research Settings

The quantification of this compound, along with venlafaxine and O-desmethylvenlafaxine (ODV), is essential in both therapeutic drug monitoring (TDM) and research. diva-portal.org

Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to optimize dosing regimens. nih.govresearchgate.net This is particularly important for antidepressants like venlafaxine, where there is significant interindividual variability in metabolism, leading to a wide range of plasma concentrations at a given dose. diva-portal.org This variability is partly due to genetic polymorphisms in cytochrome P450 enzymes, especially CYP2D6, which is the primary enzyme responsible for converting venlafaxine to its active metabolite, ODV. antonpottegaard.dkantonpottegaard.dk The formation of this compound is mainly catalyzed by CYP2C19. antonpottegaard.dkantonpottegaard.dk

In individuals who are poor metabolizers via CYP2D6, the metabolic pathway can shift, resulting in substantially higher plasma concentrations of this compound. pharmgkb.orgresearchgate.net Monitoring the levels of venlafaxine and its metabolites, including this compound, can help clinicians understand a patient's metabolic phenotype, adjust dosages to achieve therapeutic concentrations, and minimize the risk of adverse effects. nih.govpharmgkb.org TDM services utilize these validated analytical methods to provide crucial data for personalized medicine. diva-portal.org

Research Settings: In research, these analytical methods are indispensable for pharmacokinetic studies. nih.govnih.gov Such studies investigate the absorption, distribution, metabolism, and excretion of venlafaxine. By simultaneously measuring the parent drug and its metabolites, researchers can build a comprehensive pharmacokinetic profile. nih.gov For example, studies have used these methods to evaluate the bioequivalence of different venlafaxine formulations or to investigate drug-drug interactions that may alter its metabolism. koreamed.org Research has also focused on the relationship between plasma concentrations and genetic factors, further elucidating the role of enzymes like CYP2D6 and CYP2C19 in the drug's disposition. pharmgkb.orgresearchgate.net

Emerging Research and Future Directions for N Desmethylvenlafaxine

Further Elucidation of Minor Metabolite Contribution to Overall Pharmacological Activity

Venlafaxine (B1195380) is metabolized in the liver primarily by the CYP2D6 enzyme to form ODV, which is also a potent serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orghres.canih.gov The N-demethylation of venlafaxine to NDV is a less significant metabolic route, primarily catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgfda.govfda.gov NDV itself has been shown to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506) in rat synaptosome preparations, although it is generally considered less active than the parent drug and ODV. caymanchem.com

In individuals who are poor metabolizers for the CYP2D6 enzyme, there is an observed increase in the plasma levels of NDV. pharmgkb.org This suggests that when the primary metabolic pathway is compromised, the N-demethylation pathway becomes more prominent. pharmgkb.org Research has also identified further metabolism of NDV to N,O-didesmethylvenlafaxine (NODV). drugbank.comfrontiersin.org While NODV is considered a minor metabolite with no known significant pharmacological effect, its formation underscores the complexity of venlafaxine's metabolic fate. pharmgkb.org

Table 1: Venlafaxine and its Metabolites

Compound Formation Pathway Primary Metabolizing Enzyme(s) Pharmacological Activity
Venlafaxine Parent Drug - Potent inhibitor of serotonin and norepinephrine reuptake; weak inhibitor of dopamine (B1211576) reuptake. hres.cafda.gov
O-desmethylvenlafaxine (ODV) O-demethylation of venlafaxine CYP2D6 Potent inhibitor of serotonin and norepinephrine reuptake. hres.canih.gov
N-desmethylvenlafaxine (NDV) N-demethylation of venlafaxine CYP3A4, CYP2C19 Inhibits norepinephrine and serotonin reuptake; considered less active. pharmgkb.orgcaymanchem.com
N,O-didesmethylvenlafaxine (NODV) Metabolism of ODV and NDV CYP2C19, CYP2D6, CYP3A4 Minor metabolite with no known significant pharmacological effect. drugbank.compharmgkb.org
N,N,O-tridesmethylvenlafaxine Metabolism of NODV Not fully elucidated Minor inactive metabolite. drugbank.comtandfonline.com

Development of Integrated Population Pharmacokinetic Models Incorporating this compound

Population pharmacokinetic (PPK) models are crucial tools for understanding the variability in drug response among individuals. Most PPK models for venlafaxine have focused on the parent drug and its major active metabolite, ODV. nih.govnih.gov These models have successfully described the pharmacokinetics of venlafaxine and ODV using a one-compartment model with first-pass metabolism. nih.govresearchgate.net

Recent advancements in PPK modeling have started to incorporate genetic factors, such as the CYP2D6 metabolizer status, which significantly influences the clearance of venlafaxine and the formation of ODV. nih.govresearchgate.net Studies have shown that CYP2D6 poor metabolizers have lower venlafaxine clearance and higher exposure to the parent drug. nih.gov

However, there is a growing recognition of the need to develop more comprehensive PPK models that also include minor metabolites like NDV. Given that the formation of NDV is more prominent in CYP2D6 poor metabolizers, incorporating this metabolite into PPK models could provide a more complete picture of venlafaxine's disposition in these individuals. pharmgkb.org Such integrated models would be invaluable for personalizing medicine and optimizing treatment for patients with different genetic makeups. nih.govmdpi.com The development of these models requires robust analytical methods to accurately quantify the concentrations of these minor metabolites in plasma samples.

Exploration of Unidentified Metabolic Pathways or Intermediates

The metabolism of venlafaxine is known to produce several metabolites, including ODV, NDV, and NODV. drugbank.comfrontiersin.org Further metabolism leads to the formation of N,N,O-tridesmethylvenlafaxine and subsequent glucuronidation. drugbank.com While these pathways account for a significant portion of a venlafaxine dose, there is potential for the existence of other, as yet unidentified, metabolic pathways or intermediates.

In vitro studies using human liver microsomes have been instrumental in identifying the roles of various CYP enzymes in venlafaxine metabolism. pharmgkb.org However, the in vivo metabolic fate can be more complex. The use of advanced analytical techniques, such as high-resolution mass spectrometry, could aid in the discovery of novel metabolites in urine and plasma samples from individuals taking venlafaxine.

Furthermore, studies in non-human species have revealed additional metabolic possibilities. For example, research in marine mussels exposed to venlafaxine identified not only NDV and ODV but also other metabolites, including tentatively identified phase II metabolites formed by amino acid conjugation. researchgate.net While not directly applicable to humans, these findings suggest that the metabolic capacity for venlafaxine may be broader than currently understood and warrant further exploration in human studies.

Advanced Studies on Environmental Fate and Impact of this compound

The widespread use of antidepressants has led to their detection, along with their metabolites, in the aquatic environment. nih.govrsc.org Venlafaxine and its metabolites, including NDV, are frequently found in municipal wastewater and receiving surface waters. nih.govrsc.org The removal of these compounds in wastewater treatment plants (WWTPs) is often incomplete, leading to their persistence in the environment. nih.govoup.com

Studies have shown that NDV is one of the metabolites of venlafaxine detected in wastewater and surface water. nih.govrsc.org The environmental fate of NDV is an area of active research. Biodegradation plays a key role in the transformation of these compounds in aquatic systems. rsc.org Some studies have investigated the use of fungi to biodegrade venlafaxine and its metabolites, with varying degrees of success. nih.gov

The ecotoxicological impact of NDV is also a concern. nih.gov Research on aquatic organisms, such as zebrafish, is being conducted to assess the potential toxicity of venlafaxine and its metabolites. oup.comnih.gov One study using electrochemical degradation of venlafaxine found that the resulting degradation products, including NDV, showed lower toxicity than the parent compound. mdpi.com However, the long-term effects of chronic exposure to low levels of NDV and other venlafaxine metabolites on aquatic ecosystems are not yet fully understood and require further investigation. nih.gov

Q & A

Q. How can N-Desmethylvenlafaxine be reliably identified and quantified in biological samples?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Sample preparation: Use molecularly imprinted polymers (MIPs) for selective solid-phase extraction to isolate this compound from plasma, minimizing matrix effects .
  • Chromatographic parameters: Optimize a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Retention times for this compound typically range between 3.5–4.2 minutes under gradient elution .
  • Validation: Ensure linearity (0.5–200 ng/mL), precision (RSD <15%), and recovery (>85%) per ICH guidelines .

Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?

Answer: this compound is a secondary metabolite of venlafaxine, primarily formed via CYP3A4-mediated N-demethylation. Key considerations:

  • Enzyme kinetics: Use human liver microsomes (HLMs) to study CYP3A4 activity, with ketoconazole as a selective inhibitor .
  • Pharmacogenomic variability: Include CYP2D6 genotyping in study cohorts, as poor metabolizers exhibit elevated this compound concentrations due to reduced O-demethylation .
  • Metabolite ratios: Calculate this compound/venlafaxine ratios to assess metabolic stability in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Answer: Contradictions often arise from:

  • Analytical variability: Standardize LC-MS/MS protocols across labs using reference standards (e.g., O-Desmethylvenlafaxine Succinate Monohydrate, CAS 386750-22-7) to ensure cross-study comparability .
  • Population stratification: Stratify data by CYP2D6 phenotype (e.g., poor vs. extensive metabolizers) and adjust for covariates like age and renal function .
  • Statistical models: Apply mixed-effects modeling to account for inter-individual variability in clearance rates .

Q. What methodological strategies improve the sensitivity of this compound detection in low-abundance samples?

Answer:

  • Pre-concentration techniques: Use microextraction by packed sorbent (MEPS) with MIPs to enhance recovery from low-volume plasma samples (<100 µL) .
  • High-resolution MS: Employ Q-TOF systems for accurate mass measurement (m/z 264.1958 for [M+H]⁺) to distinguish this compound from isobaric interferences .
  • Derivatization: React with dansyl chloride to improve ionization efficiency in negative-ion mode .

Methodological Optimization

Q. How should researchers design experiments to study the chiral specificity of this compound?

Answer:

  • Chiral chromatography: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers. Retention times differ by 1.2–1.8 minutes .
  • Enantiomer activity: Compare binding affinities at serotonin/norepinephrine transporters (SERT/NET) via radioligand assays (e.g., [³H]-citalopram for SERT) .
  • Pharmacokinetic profiling: Administer racemic this compound to rodents and quantify enantiomers in plasma and brain tissue .

Data Analysis and Reporting

Q. Table 1: Key Analytical Parameters for this compound

ParameterValue/RangeReference Method
Detection Limit (LLOQ)0.5 ng/mLLC-MS/MS
Plasma Recovery85–92%MIP-SPE
Metabolic Ratio (NDV/VEN)0.15–0.35 (CYP2D6 EMs)Genotype-adjusted

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Answer:

  • Quality control (QC): Characterize batches via NMR (¹H and ¹³C) and HPLC purity assays (>98%). Monitor for impurities like N,O-Didesmethylvenlafaxine (CAS 93413-77-5) .
  • Stability studies: Store reference standards at 2–8°C in amber vials to prevent degradation .
  • Inter-lab validation: Share samples with collaborating labs for cross-verification using harmonized protocols .

Ethical and Reproducibility Considerations

Q. What documentation is critical for ensuring reproducibility in this compound research?

Answer:

  • Experimental protocols: Detail instrument settings (e.g., collision energy: 20–25 eV for MS/MS), mobile phase suppliers, and column lot numbers .
  • Data transparency: Share raw chromatograms and pharmacokinetic curves in supplementary materials .
  • Ethical compliance: Obtain ethics approval for human/animal studies and declare conflicts of interest per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.